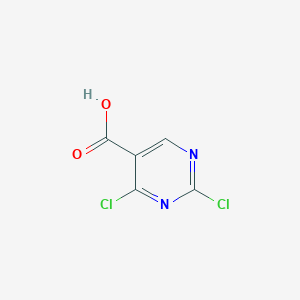

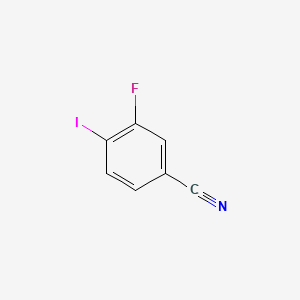

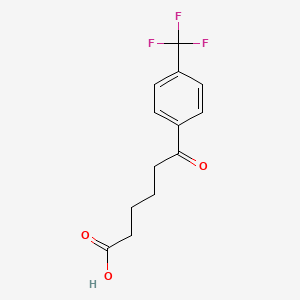

3-Fluoro-4-iodobenzonitrile

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, including those with fluorine substituents, can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is reported through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Another synthesis approach for a fluorobenzonitrile derivative is described, which involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Additionally, halogen-exchange fluorination is mentioned as a method to synthesize monofluorobenzonitriles from chlorobenzonitrile derivatives . These methods could potentially be adapted for the synthesis of 3-fluoro-4-iodobenzonitrile.

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles has been studied using various techniques. A microwave spectral study of 3-fluorobenzonitrile provides rotational constants and centrifugal distortion terms, suggesting that the benzene ring is not seriously distorted . Theoretical calculations, such as those performed for 3-fluoro-4-methylbenzonitrile, can predict molecular geometry, electronic properties, and non-linear optical activity, which are crucial for understanding the behavior of these molecules .

Chemical Reactions Analysis

Fluorobenzonitriles can participate in various chemical reactions. For example, the reaction of fluorobenzonitriles with sodium sulfide can yield mercaptobenzonitriles through nucleophilic aromatic substitution (SNAr) . Additionally, the coupling of 4-fluorobenzonitrile mediated by actinides to form a thorium(IV) tetraazamacrocycle has been reported, indicating the potential for forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of monofluorobenzonitriles have been extensively studied. The standard molar enthalpies of formation, vaporization, and sublimation have been measured, and vapor-pressure studies have been performed . These properties are essential for understanding the stability and reactivity of the compounds. The study of ester derivatives of fluorobenzonitriles has revealed that the presence of fluorine can significantly affect liquid-crystal transition temperatures, indicating the impact of fluorine on the physical properties of these compounds .

Scientific Research Applications

Structural and Electronic Property Studies

3-Fluoro-4-iodobenzonitrile, and its related compounds like fluorobenzonitriles, are studied for their energetic, structural, and electronic properties. Standard molar enthalpies of formation, vapor pressures, and phase transition enthalpies are derived using various calorimetric methods. Computational calculations further predict gas-phase enthalpies of formation, basicities, proton and electron affinities, and ionization enthalpies. These properties are essential in evaluating the electronic effects of these compounds, making them relevant in material science and electronic engineering applications (Ribeiro da Silva et al., 2012).

Synthesis and Application in New Pesticides

The synthesis of derivatives of 3-Fluoro-4-iodobenzonitrile, like 3-fluoro-4-methylbenzonitrile, is achieved through a series of reactions starting from ortho-toluidine. The process yields a product with practical importance in the development and production of new pesticides, highlighting the compound's significance in agricultural chemistry (Min, 2006).

Analysis in Non-Linear Optical Activity

The compound and its variants are also analyzed for their potential in non-linear optical activities. Studies involve optimizing molecular geometry, analyzing atomic charges, and predicting properties like polarizability and hyperpolarizability. Such analyses make these compounds candidates for future applications in the field of optics and photonics, signifying their role in advancing technologies in light manipulation and transmission (Suni, Prasad, & Raman, 2018).

Potential in Radiofluorinated Pharmaceuticals

Studies also involve the synthesis and exploration of radiofluorinated derivatives of 3-Fluoro-4-iodobenzonitrile. These derivatives rapidly react with alkenes and alkynes under mild conditions, suitable for preparing low-molecular-weight radiopharmaceuticals. This indicates their potential in medical imaging and diagnostics, particularly in positron emission tomography (Zlatopolskiy et al., 2012).

Safety and Hazards

3-Fluoro-4-iodobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name |

3-fluoro-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKQMCCUPXZXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641056 | |

| Record name | 3-Fluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-iodobenzonitrile | |

CAS RN |

887266-99-1 | |

| Record name | 3-Fluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)